molecular formula C24H19Br2N3O B12147646 7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12147646
M. Wt: 525.2 g/mol
InChI Key: NMFZIHXVVMRQDG-UHFFFAOYSA-N
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Description

7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the bromination of an indoloquinoxaline precursor, followed by the introduction of the 4-propoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove bromine atoms or reduce other functional groups.

    Substitution: This reaction can replace bromine atoms with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include Grignard reagents (RMgX) and organolithium reagents (RLi).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce a variety of substituted indoloquinoxalines.

Scientific Research Applications

7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,9-dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline
  • 4,9-dibromo-6,7-diphenyl-[1,2,5]thiadiazolo-[3,4-g]quinoxaline

Uniqueness

7,9-dibromo-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern and the presence of the 4-propoxybenzyl group. This structural feature may confer distinct chemical and biological properties compared to other similar compounds. For example, the propoxybenzyl group may enhance the compound’s solubility, stability, or binding affinity to specific targets.

Properties

Molecular Formula

C24H19Br2N3O

Molecular Weight

525.2 g/mol

IUPAC Name

7,9-dibromo-6-[(4-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H19Br2N3O/c1-2-11-30-17-9-7-15(8-10-17)14-29-23-18(12-16(25)13-19(23)26)22-24(29)28-21-6-4-3-5-20(21)27-22/h3-10,12-13H,2,11,14H2,1H3

InChI Key

NMFZIHXVVMRQDG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3Br)Br)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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